molecular formula C14H10F2O3 B2431178 2-[(2,4-Difluorophenoxy)methyl]benzoic acid CAS No. 832738-20-2

2-[(2,4-Difluorophenoxy)methyl]benzoic acid

Cat. No.: B2431178
CAS No.: 832738-20-2
M. Wt: 264.228
InChI Key: MLWDEZWAXRNDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Difluorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10F2O3 . It has a molecular weight of 264.22 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a 2,4-difluorophenoxy group . The exact 3D structure is not provided in the sources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources. It’s known that its boiling point is not specified .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

The compound 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and its variant have been utilized as novel fluorescence probes to detect selectively highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. These probes can differentiate between various reactive oxygen species and have been applied to living cells, providing insights into the roles of hROS and other reactive oxygen species in biological systems (Setsukinai et al., 2003).

Treatment of Herbicides

Phenoxyacetic and benzoic acid herbicides, due to their high water solubility and persistence, often contaminate water sources. Membrane bioreactor (MBR) technology has been explored as an efficient and environmentally friendly method for the treatment of these herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to 2-[(2,4-Difluorophenoxy)methyl]benzoic acid. The MBR technology has shown promising results in reducing the concentration of these contaminants in water (Ghoshdastidar & Tong, 2013).

Synthesis and Labeling

This compound and its derivatives have been involved in the synthesis and isotopic labeling of various compounds. For instance, a related compound, PD0331179, a matrix metalloproteinase-13 inhibitor, required 14C-labeled and 2H-labeled versions of it and its metabolites for preclinical and clinical studies. The synthesis process often involves complex chemical reactions and is crucial for drug development and environmental studies (Zhang, 2012).

Pharmacokinetics and Drug Development

Compounds structurally similar to this compound have been studied for their pharmacokinetics and drug efficacy. For instance, studies on 5-{2-[4-(3,4-difluorophenoxy)-phenyl]-ethylsulfamoyl}-2-methyl-benzoic acid, a potent agonist of peroxisome proliferator-activated receptor alpha (PPAR-α), provided insights into its pharmacokinetic properties, metabolism, and lipid-modulating activity. Such studies are vital for understanding drug behavior in the body and for predicting the human dose required for therapeutic effects (Frederick et al., 2009).

Mechanism of Action

The mechanism of action of “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” is not specified in the sources. It’s often used in proteomics research .

Safety and Hazards

The safety and hazards associated with “2-[(2,4-Difluorophenoxy)methyl]benzoic acid” are not fully detailed in the sources .

Properties

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-10-5-6-13(12(16)7-10)19-8-9-3-1-2-4-11(9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWDEZWAXRNDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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